2,2-Dinitrodocosanedioic acid
Description
2,2-Dinitrodocosanedioic acid is a hypothetical or understudied compound inferred to consist of a 22-carbon (docosane) backbone with two nitro (-NO₂) groups and two carboxylic acid (-COOH) groups positioned at the second carbon. While direct experimental data on this compound is absent in the provided evidence, its structure suggests similarities to docosanoic acid (a 22-carbon monocarboxylic acid, C₂₂H₄₄O₂) , but with enhanced polarity and reactivity due to the nitro and dual carboxylic acid moieties.
Properties
CAS No. |
65980-15-6 |
|---|---|
Molecular Formula |
C22H40N2O8 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2,2-dinitrodocosanedioic acid |
InChI |
InChI=1S/C22H40N2O8/c25-20(26)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-22(21(27)28,23(29)30)24(31)32/h1-19H2,(H,25,26)(H,27,28) |
InChI Key |
DGNQPRHJAYZYJH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCCC(C(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dinitrodocosanedioic acid typically involves the nitration of docosanedioic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to prevent decomposition and ensure the selective introduction of nitro groups.
Industrial Production Methods: In an industrial setting, the production of 2,2-Dinitrodocosanedioic acid may involve large-scale nitration reactors where docosanedioic acid is treated with nitrating agents under optimized conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dinitrodocosanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2,2-diaminodocosanedioic acid.
Substitution: Formation of substituted docosanedioic acid derivatives.
Scientific Research Applications
2,2-Dinitrodocosanedioic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dinitrodocosanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Nitro Group Impact
- Acidity: The electron-withdrawing nitro groups in 2,2-Dinitrodocosanedioic acid likely enhance the acidity of its carboxylic groups compared to docosanoic acid. For example, 2,2-Difluorocyclopropanecarboxylic acid exhibits increased acidity due to fluorine’s electron-withdrawing effects .
- Thermal Stability: Nitro groups may lower thermal stability compared to non-nitrated analogs, as seen in nitroaromatic compounds used in explosives.
Solubility and Reactivity
- Solubility: The dual carboxylic acid groups would improve solubility in polar solvents (e.g., water, ethanol) relative to docosanoic acid, which is poorly water-soluble .
- Coordination Chemistry : Like 2,2'-bipyridine-3,3'-dicarboxylic acid , the diacid structure could act as a ligand for metal ions, enabling applications in catalysis or material science.
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